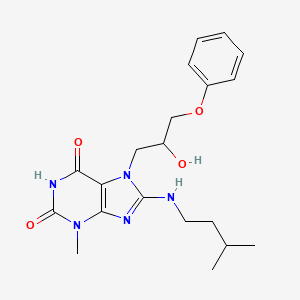

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by:

- 7-position substitution: A 2-hydroxy-3-phenoxypropyl group, which introduces both hydrophilic (hydroxyl) and lipophilic (phenoxy) properties.

- 8-position substitution: An isopentylamino (3-methylbutylamino) group, contributing branched alkyl chain hydrophobicity.

- 3-position substitution: A methyl group, enhancing steric effects and metabolic stability.

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(3-methylbutylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-13(2)9-10-21-19-22-17-16(18(27)23-20(28)24(17)3)25(19)11-14(26)12-29-15-7-5-4-6-8-15/h4-8,13-14,26H,9-12H2,1-3H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVZMOCUGZPLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 941873-92-3, is a purine derivative with potential pharmacological applications. This compound's structure includes various functional groups that may influence its biological activity, particularly in the context of receptor interactions and enzyme modulation.

The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The structure features a purine base with substituents that enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N5O4 |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 941873-92-3 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways. It has been suggested that compounds within the purine family can act as antagonists for specific receptors, including corticotropin-releasing factor (CRF) receptors, which are implicated in anxiety and depression disorders .

Pharmacological Studies

Research indicates that derivatives similar to this compound exhibit significant receptor antagonism. For instance, a related compound demonstrated an IC50 value of 5.4 nM against CRF(1) receptors, suggesting high potency in modulating stress-related pathways .

Case Studies

- CRF(1) Receptor Antagonism : A study focused on the synthesis and evaluation of purine derivatives showed that certain compounds effectively inhibit CRF(1) receptors, which could be beneficial in treating anxiety and depression .

- In Vitro Studies : In vitro assays have indicated that purine derivatives can modulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis in various cancer cell lines. However, specific data on this compound's efficacy in such assays remains limited.

Synthesis and Characterization

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step synthetic routes that incorporate various reagents and conditions to yield the desired structure. While detailed synthetic routes were not provided in the search results, common methodologies include:

- Stepwise Functionalization : Modifying the purine core through selective reactions to introduce hydroxyl and phenoxy groups.

- Final Purification : Techniques such as recrystallization or chromatography to obtain pure compounds for biological testing.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound may have potential applications in:

- Pharmacotherapy : As a candidate for developing treatments for anxiety and depression through CRF receptor modulation.

- Cancer Research : Investigating its effects on cell signaling pathways related to tumor growth and metastasis.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural differences and similarities with related purine-2,6-diones:

Key Findings from Comparative Analysis

Substitution at 7-Position

- Phenoxypropyl vs. Alkyl Chains: Compounds with phenoxy groups (e.g., M3, ) exhibit balanced hydrophilicity and aromatic interactions, whereas alkyl chains (e.g., pentyl in ) prioritize lipophilicity .

Substitution at 8-Position

- Amino vs. Sulfur Groups: Isopentylamino (target compound) and ethylamino () substituents favor hydrogen bonding, while sulfur-containing groups (e.g., propylsulfanyl in ) may alter redox properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.